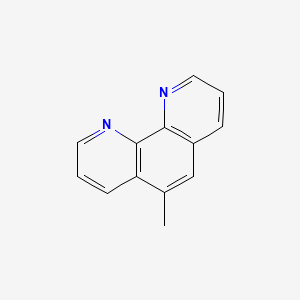

5-Methyl-1,10-phenanthroline

Description

Significance within N-Heterocyclic Compound Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, representing a significant portion of all known organic molecules. openmedicinalchemistryjournal.com Their prevalence is notable in essential natural products, including vitamins, hormones, and alkaloids. openmedicinalchemistryjournal.comchim.itresearchgate.net In the realm of pharmaceuticals, over half of all FDA-approved small-molecule drugs feature a nitrogen heterocycle in their structure. msesupplies.com This widespread use stems from their structural diversity and the ability of the nitrogen atom to form hydrogen bonds with biological targets, making them crucial scaffolds in drug design. openmedicinalchemistryjournal.comnih.gov Beyond medicine, these compounds are integral to agrochemicals, polymers, dyes, and as corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com

Within this vast class, 1,10-phenanthroline (B135089) (phen) and its derivatives are particularly distinguished. chim.it As a bidentate chelating agent, 1,10-phenanthroline forms stable and robust complexes with a wide array of metal ions. researchgate.netwikipedia.org This ability to coordinate with metals is a key feature, leading to extensive applications in coordination chemistry, catalysis, and materials science. researchgate.net The rigid, planar structure of the phenanthroline core also makes it an important building block for creating complex supramolecular assemblies and photoactive materials. researchgate.netbiomedpharmajournal.org The compound 5-Methyl-1,10-phenanthroline, a derivative of 1,10-phenanthroline, inherits these fundamental properties while possessing unique characteristics due to the addition of a methyl group.

Overview of Research Trajectories for Phenanthroline Derivatives

Research into phenanthroline derivatives has evolved from studying the parent 1,10-phenanthroline to exploring a vast library of substituted analogues. Scientists modify the basic phenanthroline structure to fine-tune the electronic and steric properties of the resulting ligands and their metal complexes. wikipedia.orgacs.org The introduction of substituent groups at various positions on the phenanthroline rings can dramatically alter the properties of the molecule, such as its solubility, redox potential, and the stability of its metal complexes. wikipedia.orgacs.org

For instance, bulky substituents at the 2 and 9 positions can create steric hindrance around the coordinating nitrogen atoms, influencing the geometry of the resulting metal complex. wikipedia.org Conversely, substituents on the central ring, such as in this compound, can modify the ligand's electron-donating ability and π-stacking interactions. nih.govresearchgate.net The methyl group at the 5-position in this compound, for example, has been shown to enhance the cytotoxicity of its platinum(II) complexes compared to the unsubstituted phenanthroline complex. nih.gov

Modern research trajectories focus on designing phenanthroline derivatives for specific, sophisticated applications. These include:

Catalysis: Developing tailored ligands for more efficient and selective catalytic reactions. chim.it

Sensing: Creating chromophores and fluorophores for the sensitive detection of specific metal ions. chim.it

Materials Science: Building photoactive and electroactive materials for use in solar cells and organic light-emitting diodes (OLEDs). acs.org

Nuclear Chemistry: Investigating ligands for the separation of actinides in spent nuclear fuel reprocessing. nih.gov

The study of this compound fits squarely within these trends, with research exploring its use in forming metal complexes with unique catalytic, electronic, and magnetic properties. researchgate.net

Detailed Research Findings

The specific properties of this compound have been well-documented in scientific literature.

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂ | sigmaaldrich.com |

| Molecular Weight | 194.23 g/mol | sigmaaldrich.comchemeo.com |

| Melting Point | 113-114 °C | sigmaaldrich.comchemicalbook.comchemsrc.com |

| Appearance | Light yellow to beige powder | chemicalbook.com |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) | sigmaaldrich.com |

| CAS Number | 3002-78-6 | sigmaaldrich.comchemicalbook.com |

Comparative Cytotoxicity Data

A notable area of research for phenanthroline derivatives is their biological activity when complexed with metals like platinum(II). A study investigating the in vitro cytotoxicity of various methylated phenanthroline-platinum(II) complexes against the L1210 Murine leukemia cell line revealed significant differences based on the position of the methyl group. nih.gov

| Compound | IC₅₀ Value (µM) |

| [Pt(en)(phen)]²⁺ | 9.7 ± 0.3 |

| [Pt(en)(5-Mephen)]²⁺ | 2.8 ± 0.8 |

| [Pt(en)(5,6-Me₂phen)]²⁺ | 1.5 ± 0.3 |

| Other methylated derivatives | > 50 |

| Source: Dalton Trans., 2004, (8), 1145-52 nih.gov |

This data highlights that methylation at the 5- and 5,6-positions significantly enhances cytotoxic activity compared to the parent phenanthroline compound and other methylated versions. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAQYOZROIFQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062771 | |

| Record name | 1,10-Phenanthroline, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3002-78-6 | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 1,10 Phenanthroline

Established Synthetic Routes

The synthesis of 5-Methyl-1,10-phenanthroline can be achieved through various established methods, primarily involving the construction of the core phenanthroline ring system followed by or incorporating methylation.

Friedländer Condensation Approaches to the Phenanthroline Core

The Friedländer synthesis is a classical and effective method for constructing the quinoline (B57606) and phenanthroline ring systems. clockss.org It typically involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). clockss.orgedelweisspublications.com

For the 1,10-phenanthroline (B135089) core, a common approach involves the reaction of 8-aminoquinoline (B160924), which contains the necessary o-aminoaryl structure, with a suitable carbonyl compound. For instance, reacting 8-aminoquinoline with acetylacetone (B45752) under acidic conditions (such as with sulfuric acid) can form the phenanthroline backbone. A related classical method is the Skraup reaction, which can produce the 1,10-phenanthroline core by reacting o-phenylenediamine (B120857) with glycerol (B35011), sulfuric acid, and an oxidizing agent like arsenic pentoxide. gfschemicals.com While effective for the parent ring system, these methods often require harsh conditions and can result in moderate yields. tpcj.org

Table 1: Examples of Friedländer and Skraup Reactions for Phenanthroline Core Synthesis

| Reaction | Amine Precursor | Carbonyl/Glycerol Source | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Friedländer Condensation | 8-Aminoquinoline | Acetylacetone | H₂SO₄, 120°C | 65-70% |

Methylation Strategies at the C5 Position

Once the 1,10-phenanthroline scaffold is available, or by using a methylated precursor, the methyl group can be introduced at the C5 position.

One direct method involves a modified Skraup reaction using a methylated starting material. The synthesis can begin with 3-nitro-4-aminotoluene, which is reacted with glycerol and arsenic pentoxide to form 8-nitro-6-methylquinoline. Subsequent reduction of the nitro group to an amine, followed by another Skraup-type cyclization, yields this compound. gfschemicals.com

Alternatively, direct methylation of the pre-formed 1,10-phenanthroline ring can be performed. This can be achieved through nucleophilic substitution using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate in a solvent like DMF. More modern approaches include C-H activation strategies, which use transition metal catalysts like palladium(II) acetate (B1210297) to directly functionalize the C-H bond at the 5-position with a methylating agent. Another advanced method is the Suzuki-Miyaura coupling, where 1,10-phenanthroline is first brominated at the C5 position and then reacted with methylboronic acid under palladium catalysis to install the methyl group.

Table 2: Comparison of C5-Methylation Strategies

| Method | Starting Material | Reagents | Key Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Skraup Synthesis | 3-Nitro-4-aminotoluene | Glycerol, H₂SO₄, As₂O₅ | 95°C | 35-40% | gfschemicals.com |

| Nucleophilic Substitution | 1,10-Phenanthroline | CH₃I, K₂CO₃, DMF | 80°C | 85-90% | |

| Bromination-Coupling | 1,10-Phenanthroline | NBS, then Methylboronic acid, Pd(PPh₃)₄ | 80°C | 60-70% |

Derivatization Strategies

The this compound molecule can be further modified through various chemical transformations to create derivatives with tailored properties.

Oxidation Reactions to N-Oxides and Carboxylic Acid Derivatives

The nitrogen atoms in the this compound ring are susceptible to oxidation, leading to the formation of N-oxides. This transformation can be achieved using various oxidizing agents. A common and environmentally friendly oxidant is the peroxomonosulfate ion (Oxone), which can effectively oxidize one of the nitrogen atoms in an acidic aqueous solution. nih.govdeepdyve.com The reaction is typically performed at a controlled pH to prevent the formation of di-N-oxides. nih.govdeepdyve.com Other reagents like hydrogen peroxide in glacial acetic acid have also been used to synthesize phenanthroline-N-oxides. researchgate.net

Oxidation can also target the methyl group at the C5 position. However, this transformation is challenging. While methyl groups at other positions on the phenanthroline ring (e.g., C2) can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite, the C5-methyl group is more resistant. researchgate.netsbc.org.plmdpi.com Strong oxidizing agents like potassium permanganate (B83412) tend to break the 5,6-double bond of the phenanthroline ring rather than selectively oxidizing the C5-methyl group, meaning a 5-carboxylic acid derivative cannot be readily obtained this way. gfschemicals.com

Table 3: Oxidation Reactions of Phenanthrolines

| Starting Material | Oxidizing Agent | Product | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1,10-Phenanthroline Derivatives | Peroxomonosulfate ion | 1,10-Phenanthroline-mono-N-oxide | Acidic aqueous solution, 60°C | Good to excellent yields | nih.gov |

| This compound | Potassium permanganate | Ring cleavage products | Aqueous solution | No 5-carboxylic acid formed | gfschemicals.com |

Formation of Schiff Bases and Imine Ligands

To form Schiff bases (or imine ligands), the this compound must first be converted into an amino derivative, typically 1,10-phenanthrolin-5-amine (B135153). This amine can then undergo a condensation reaction with various aldehydes or ketones to yield the corresponding imine. mdpi.comjmchemsci.com

For example, reacting 1,10-phenanthrolin-5-amine with aldehydes such as 5-bromo-2-hydroxybenzaldehyde or thiophene-3-carbaldehyde results in the formation of novel imine ligands. tpcj.orgmdpi.comnih.gov These reactions are fundamental in coordination chemistry for creating complex ligands that can bind to metal ions, often exhibiting unique electronic and biological properties. scirp.orgscispace.com The synthesis is typically a straightforward condensation, sometimes catalyzed by acid, where the amino group of the phenanthroline attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions

The 1,10-phenanthroline ring system can undergo nucleophilic substitution reactions, though this often requires activation by electron-withdrawing groups or conversion to a derivative. A common strategy involves using halo-substituted phenanthrolines, such as 4,7-dichloro-1,10-phenanthroline, as precursors. The halogen atoms serve as good leaving groups and can be replaced by various nucleophiles. researchgate.net

While direct nucleophilic substitution on this compound is less common, nucleophilic addition to the phenanthroline ring can occur, particularly when the ring is coordinated to a transition metal center. csic.es For example, the reaction of a rhenium-phenanthroline complex with tert-butyllithium (B1211817) (tBuLi) can result in the addition of the nucleophile to the C2 and C4 positions of the phenanthroline ligand. csic.es Such reactions demonstrate that coordination to a metal activates the ring towards nucleophilic attack, enabling functionalization that is not accessible with the free ligand. csic.es

Protonation Effects on Derivatives

The protonation of 1,10-phenanthroline and its derivatives is a fundamental process that significantly impacts their chemical and photophysical properties. researchgate.netnii.ac.jp The attachment of a proton to one of the nitrogen atoms introduces ionic character to the molecule. researchgate.net

In acidic aqueous solutions, the protonation of the N-oxide derivatives of 1,10-phenanthrolines is a key factor. mdpi.com The resulting protonated form, such as HphenO+, features a strong intramolecular hydrogen bond. This bonding is crucial as it prevents the further oxidation of the second nitrogen atom, thus allowing for the selective synthesis of mono-N-oxides. nih.gov

Studies on various substituted 1,10-phenanthroline derivatives, including this compound, have shown that the basicity of the compounds, and thus their protonation, is correlated with the electronic effects of the substituents on the aromatic ring. mdpi.com For instance, electron-donating groups like the methyl group at the C5 position can increase the basicity of the ligand compared to the unsubstituted phenanthroline. Conversely, electron-withdrawing groups decrease the electron density, making the phenanthroline nucleus more acidic. acs.org

Research has demonstrated that monoprotonated 1,10-phenanthroline derivatives can exhibit remarkable emission properties. researchgate.net The specific nature of the substituent and its position on the phenanthroline ring, along with the interaction with counter-ions, can lead to significant shifts in emission spectra. researchgate.net

The kinetics of the protolysis of 1,10-phenanthroline derivatives have also been investigated, revealing that the process can be relatively slow and proceeds through concurrent paths involving proton transfer with water molecules and hydroxide (B78521) ions. nii.ac.jp

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. tandfonline.com Key parameters that are often manipulated include the choice of solvent, temperature, catalyst, and the nature of the reactants.

In the synthesis of other phenanthroline derivatives, different optimization strategies have been employed. For example, in the synthesis of substituted 1,4-dihydro-2-methyl-N,4-diphenyl-1,10-phenanthroline-3-carboxamide derivatives, a solvent- and catalyst-free approach proved to be the most effective, reducing reaction time and providing excellent yields. tandfonline.com

The synthesis of Schiff bases from substituted 1,10-phenanthroline-2,9-dicarboxaldehydes has been shown to be significantly improved by the presence of concentrated sulfuric acid, which leads to a notable increase in the yield of the final products. scirp.orgresearchgate.net

The table below summarizes the optimized reaction conditions for the synthesis of a this compound derivative, specifically its mono-N-oxide.

| Parameter | Value/Condition | Source |

| Starting Material | This compound | mdpi.com |

| Oxidizing Agent | Peroxomonosulfate (PMS) | mdpi.com |

| Solvent | Water | mdpi.com |

| pH | < 2 (acidic) | mdpi.com |

| Temperature | 60 °C | mdpi.com |

| Overall Yield | 79.5% | mdpi.com |

Coordination Chemistry of 5 Methyl 1,10 Phenanthroline As a Ligand

Ligand Design Principles and Steric Effects of the Methyl Group

5-Methyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline (B135089), a well-established bidentate chelating ligand in coordination chemistry. The introduction of a methyl group at the 5-position of the phenanthroline ring system subtly modifies its electronic and steric properties, influencing its behavior as a ligand.

The methyl group is an electron-donating group, which increases the electron density on the phenanthroline ring through an inductive effect. This enhanced electron density can lead to stronger sigma-bonding with metal ions, potentially increasing the stability of the resulting metal complexes compared to those with unsubstituted 1,10-phenanthroline. The increased basicity of the nitrogen donor atoms in this compound has been noted, with a reported pKa of 5.28. researchgate.net

From a steric perspective, the placement of the methyl group at the 5-position is crucial. Unlike substitutions at the 2 or 9 positions (adjacent to the nitrogen donors), a methyl group at the 5-position imposes minimal steric hindrance around the coordination sites. This allows for the formation of stable complexes with a variety of metal ions without the significant distortion of the coordination geometry that can be observed with more sterically demanding ligands like 2,9-dimethyl-1,10-phenanthroline. researchgate.net The planar structure of the phenanthroline core is largely maintained in its metal complexes, facilitating interactions such as π-π stacking.

The steric and electronic effects of the methyl group in this compound are significant in the context of spin crossover (SCO) phenomena in iron(II) complexes. While not directly causing steric hindrance to coordination, the methyl group can influence intramolecular non-covalent interactions within the complex, which in turn can affect the spin-state transition temperature. rsc.org

Synthesis and Characterization of Metal Complexes

This compound readily forms complexes with a range of transition metal ions. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization is commonly performed using techniques such as elemental analysis, infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

Iron(II) Complexes and their Derivatives

Iron(II) complexes of this compound have been a subject of interest, particularly for their potential applications in analytical chemistry and their intriguing magnetic properties. chemicalbook.com The tris-chelate complex, [Fe(5-Me-phen)₃]²⁺, is a well-known example. The formation of iron(II)-phenanthroline complexes with this compound has been studied in the gas phase using electrospray ionization mass spectrometry. chemicalbook.com

The synthesis of iron(II) complexes can be achieved by reacting an iron(II) salt, such as ferrous perchlorate (B79767), with this compound. The resulting complexes, like this compound ferrous perchlorate, are stable and have been utilized in electrochemical studies and redox titrations. The methyl group influences the redox kinetics of the iron center compared to unsubstituted phenanthroline complexes.

Studies have also explored the synthesis of iron(III) complex ions with phenanthroline-based ligands. While direct coordination of 2,9-disubstituted phenanthrolines to iron(III) can be challenging, complexes with protonated ligands and a tetrachloroferrate(III) anion, such as [RphenH][FeCl₄], have been synthesized and characterized. nih.govscirp.org

Table 1: Selected Iron Complexes of this compound and its Derivatives

| Compound | Formula | Characterization Methods | Reference |

| Tris(this compound)iron(II) | [Fe(C₁₃H₁₀N₂)₃]²⁺ | ESI-MS | chemicalbook.com |

| This compound ferrous perchlorate | [Fe(C₁₃H₁₀N₂)(ClO₄)₂] | Spectrophotometry, Cyclic Voltammetry | |

| Protonated 2,9-dimethyl-1,10-phenanthroline tetrachloroferrate(III) | [C₁₄H₁₃N₂][FeCl₄] | IR, MS, UV-Vis | nih.govscirp.org |

Copper(II) Complexes and their Derivatives

Copper(II) readily forms complexes with this compound. These complexes have been investigated for their structural diversity and potential applications. The synthesis typically involves the reaction of a copper(II) salt with the ligand. For instance, a complex with the formula [Cu(this compound)(glycinato)(H₂O)]NO₃ has been synthesized and its structure determined by X-ray crystallography. researchgate.net

The coordination geometry around the copper(II) center in these complexes can vary. For example, in the aforementioned glycinato complex, the copper ion exhibits a square pyramidal geometry. researchgate.net The electronic properties of these complexes are also of interest. They typically show d-d transition bands in their UV-Vis spectra. mdpi.com

Table 2: Selected Copper(II) Complexes of this compound and its Derivatives

| Compound | Formula | Characterization Methods | Reference |

| [Cu(this compound)(glycinato)(H₂O)]NO₃ | C₁₅H₁₆CuN₃O₆ | X-ray Diffraction | researchgate.net |

| [Cu(H₂O)(phen)L1]NO₃·2H₂O (L1 = β²-methylalaninate) | C₁₆H₂₃CuN₄O₈ | HRMS, FT-IR, UV-Vis, EPR, X-ray Diffraction | mdpi.com |

Zinc(II) Complexes

Zinc(II) forms stable complexes with this compound. Due to its d¹⁰ electronic configuration, zinc(II) complexes are diamagnetic and colorless unless the ligand is colored. They are often studied to understand the coordination preferences of the ligand without the complications of d-d electronic transitions or variable oxidation states. The synthesis of zinc(II) complexes with phenanthroline derivatives can be achieved by reacting a zinc(II) salt like zinc chloride with the ligand in a suitable solvent mixture. derpharmachemica.comajol.info Research has been conducted on zinc(II) complexes stabilized by 1,10-phenanthroline for applications in polymerization. mdpi.com

Palladium(II) Complexes

Palladium(II) complexes of this compound have been synthesized and characterized. grafiati.comresearchgate.net A general formula for such complexes is Pd(η³-allyl)(L), where L is the this compound ligand. grafiati.comresearchgate.net These complexes have been characterized using high-resolution electrospray ionization mass spectrometry (ESI-MS) and NMR techniques. grafiati.comresearchgate.net The synthesis of palladium(II) complexes with 1,10-phenanthroline can involve the reaction of Pd(phen)Cl₂ with silver triflate, followed by the addition of other ligands. digitellinc.comnih.gov

Table 3: A Selected Palladium(II) Complex of this compound

| Compound | Formula | Characterization Methods | Reference |

| Pd(η³-C₃H₅)(this compound) | [C₁₆H₁₅F₆N₂PPd] | ESI-MS, NMR | grafiati.comresearchgate.net |

Silver(I) Complexes

Silver(I) forms complexes with 1,10-phenanthroline and its derivatives. mdpi.comtandfonline.comtandfonline.com These complexes are of interest for their potential biological activities and diverse coordination geometries. The synthesis of silver(I) complexes with phenanthroline derivatives can be carried out by reacting a silver salt, such as silver nitrate (B79036) or silver perchlorate, with the ligand. mdpi.comtandfonline.comtandfonline.comijcr.info The resulting complexes can exhibit various structural motifs, including mononuclear, dinuclear, and polymeric structures, depending on the counter-ion and reaction conditions. tandfonline.comtandfonline.com

Ruthenium(II), Iridium(I), and Rhodium(I) Complexes

Ruthenium(II) Complexes: Ruthenium(II) complexes incorporating 5-Mephen have been synthesized and studied for their photophysical and electrochemical properties. nih.govnih.gov For instance, mixed ligand complexes of the type [Ru(bpy)₂(5-Mephen)]²⁺ (where bpy is 2,2'-bipyridine) have been prepared. nih.gov The synthesis often involves reacting Ru(bpy)₂Cl₂·2H₂O with 5-Mephen. nih.gov The introduction of the methyl group on the phenanthroline ring can influence the metal-to-ligand charge transfer (MLCT) energies and the Ru(III/II) redox couple. nih.gov Studies on a series of Ru(diimine)₂(dpte)²⁺ complexes, where diimine includes 5-Mephen and dpte is 1,2-bis(phenylthio)ethane, have shown that variations in the Ru(III/II) redox potential can be quantitatively described using Hammett parameters. nih.gov Specifically, substituents at the 5- and 6-positions of the phenanthroline ligand are best described by the Hammett parameter σm. nih.gov

Iridium(III) and Rhodium(III) Complexes: Bis-cyclometalated iridium(III) and rhodium(III) complexes containing 5-Mephen as an ancillary ligand have been synthesized and characterized. d-nb.inforesearchgate.net The general formula for these complexes is [M(ptpy)₂(5-Me-phen)]PF₆, where M is Rh(III) or Ir(III) and ptpy is 2-(p-tolyl)pyridinato. d-nb.inforesearchgate.net The synthesis involves the reaction of the appropriate precursor with 5-Mephen. d-nb.info For example, the iridium complex [Ir(ptpy)₂(5-Me-phen)]PF₆ was synthesized with a 46.3% yield. d-nb.info These complexes exhibit interesting cytotoxic properties against cancer cell lines. d-nb.inforesearchgate.net

| Complex | Metal | Ancillary Ligand | Yield | Reference |

| [Ir(ptpy)₂(5-Me-phen)]PF₆ | Iridium(III) | 2-(p-tolyl)pyridinato | 46.3% | d-nb.info |

| [Rh(ptpy)₂(5-Me-phen)]PF₆ | Rhodium(III) | 2-(p-tolyl)pyridinato | --- | d-nb.inforesearchgate.net |

Bismuth(III) Complexes

Bismuth(III) complexes with 1,10-phenanthroline and its derivatives have been investigated, although specific studies focusing solely on 5-Mephen are less common. rsc.orgresearchgate.netrsc.orgresearchgate.net Research has been conducted on mixed-ligand bismuth(III) complexes containing 1,10-phenanthroline and a primary ligand like a Janus scorpionate. rsc.orgresearchgate.netrsc.org For example, the complex {HB(mtdaMe)₃}Bi(phen)Cl₂ was synthesized using 1,10-phenanthroline as a co-ligand. rsc.orgresearchgate.netrsc.org While this does not directly involve 5-Mephen, it highlights the capacity of bismuth(III) to coordinate with phenanthroline-type ligands. The interest in these complexes stems from bismuth's low toxicity and strong spin-orbit coupling, which can lead to interesting photophysical properties. rsc.org A bismuth(III) complex with the formula [Bi₂I₆(phen-Me)₂] has also been synthesized and characterized. acs.org

Lanthanide (e.g., Tb(III), Sm(III)) Complexes

Lanthanide complexes incorporating 5-Mephen have been synthesized, often in combination with other ligands like β-diketonates, to enhance their luminescence properties. rsc.org The 5-Mephen ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. researchgate.net For example, complexes such as [Er(bta)₃(me-phen)] and [Yb(bta)₃(me-phen)] have been prepared, where Hbta is benzoyltrifluoroacetone. rsc.org The rigidity of the 5-Mephen ligand and its direct bonding to the metal ion facilitate this energy transfer process. rsc.org The combination of 5-Mephen and β-diketonates can also lead to a high coordination number around the lanthanide ion, which helps to exclude solvent molecules that can quench the luminescence. rsc.org

Magnesium(II) Complexes

Information specifically on Magnesium(II) complexes with this compound is limited in the provided search results.

Platinum(II) Complexes

Platinum(II) complexes containing 5-Mephen have been synthesized and investigated for their biological activity. nih.gov These are typically square planar complexes. nih.gov A series of complexes with the general formula [Pt(en)(5-Mephen)]Cl₂ (where en is ethylenediamine) have been prepared. nih.gov The introduction of the methyl group at the 5-position has been shown to influence the cytotoxicity of these complexes, with the 5-methyl derivative displaying greater biological activity compared to the unsubstituted phenanthroline complex. nih.gov Another class of these complexes has the structure [Pt(HL)(AL)]²⁺, where HL is 5-Mephen and AL is a chiral ancillary ligand like 1S,2S-diaminocyclohexane (SS-DACH). researchgate.net These complexes are being explored for their potential as anticancer agents. researchgate.net

| Complex Type | Ancillary Ligand | Key Finding | Reference |

| [Pt(en)(5-Mephen)]Cl₂ | ethylenediamine | Higher cytotoxicity than the unsubstituted phenanthroline complex. | nih.gov |

| [Pt(5-Mephen)(SS-DACH)]²⁺ | 1S,2S-diaminocyclohexane | Investigated for anticancer potential. | researchgate.net |

Structural Elucidation of Coordination Complexes

X-ray Crystallography Studies

X-ray crystallography is a crucial technique for determining the precise three-dimensional structure of coordination complexes, providing valuable insights into bond lengths, bond angles, and intermolecular interactions.

Several coordination complexes involving substituted phenanthrolines have been characterized by single-crystal X-ray diffraction. For instance, the crystal structures of copper(II) complexes with methylated phenanthrolines have been determined. researchgate.netrsc.org The structure of [Cu(this compound)(glycinato)(H₂O)]NO₃ has been elucidated, showing the coordination environment around the copper center. researchgate.net

In the realm of iridium complexes, the molecular structures of compounds like [Ir(ptpy)₂(5-Me-phen)]PF₆ have been determined by single-crystal X-ray diffraction studies. d-nb.inforesearchgate.net Similarly, the crystal structures of lanthanide complexes such as [Yb(bta)₃(me-phen)] have been solved. rsc.org In this ytterbium complex, the Yb(III) ion is coordinated to six oxygen atoms from three β-diketonate ligands and two nitrogen atoms from the 5-Mephen ligand, resulting in an eight-coordinate geometry. rsc.org

| Complex | Metal | Key Structural Feature | Reference |

| [Cu(this compound)(glycinato)(H₂O)]NO₃ | Copper(II) | Coordination environment elucidated. | researchgate.net |

| [Ir(ptpy)₂(5-Me-phen)]PF₆ | Iridium(III) | Molecular structure determined. | d-nb.inforesearchgate.net |

| [Yb(bta)₃(me-phen)] | Ytterbium(III) | Eight-coordinate geometry with Yb(III) bound to six oxygen and two nitrogen atoms. | rsc.org |

Solution State Structural Analysis

The structural integrity and behavior of this compound complexes in solution are critical for understanding their reactivity and potential applications. In solution, complexes of this compound and its derivatives are often isostructural. nih.gov For instance, studies on lanthanide complexes with related phenanthroline ligands have shown them to be isostructural in solution. chim.it

Solution stability studies have been conducted to understand the behavior of these complexes under various conditions. researchgate.net For some copper(II) complexes with non-symmetrical phenanthroline-based ligands, there can be an equilibrium between different geometries, such as trigonal bipyramidal and square pyramidal, in solution. nih.gov The characterization of these species in solution often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, ¹¹⁹Sn NMR has been used to monitor the reactivity and formation of different organotin(IV) species with 1,10-phenanthroline in acetonitrile (B52724). academie-sciences.fr In the case of high-spin iron(II) porphyrinates, the addition of 1,10-phenanthroline can lead to the formation of new hydrogen-bonded species in solution, which have been characterized by various spectroscopic methods. nih.gov

Coordination Geometry and Bonding Environment

This compound typically acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms at positions 1 and 10. The methyl group at the 5-position generally imposes minimal steric hindrance, which allows for efficient metal coordination without significant distortion of the planar geometry of the resulting metal complexes. This contrasts with bulkier substituents at other positions, which can reduce coordination flexibility.

The coordination geometry around the central metal ion in complexes with this compound and its analogs can vary significantly depending on the metal ion, other ligands present, and the stoichiometry of the complex. Common geometries include:

Octahedral: Iron(II) complexes, such as [Fe(phen)₃]²⁺ derivatives, typically exhibit an octahedral geometry. chempap.org

Distorted Square-Pyramidal: A copper(II) complex, [Cu(this compound)(glycinato)(H₂O)]NO₃, was found to have a distorted square pyramid geometry around the copper(II) atom. researchgate.net Similarly, a five-coordinate copper complex with 2,9-dimethyl-1,10-phenanthroline was described as having a distorted square-pyramidal geometry. mdpi.com

Trigonal Bipyramidal: In the solid state, a Cu(II) complex with a non-symmetrical phenanthroline ligand, 2-methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline, adopts a trigonal bipyramidal geometry. nih.gov

Distorted Square-Planar: A platinum(II) complex containing 5,6-dimethyl-1,10-phenanthroline (B1329572) was observed to have a distorted square-planar geometry. iucr.org

The bonding environment in these complexes is also characterized by non-covalent interactions. The planar structure of the phenanthroline ligand facilitates π-π stacking interactions, which can influence the supramolecular assembly in the solid state. iucr.org For example, in the crystal structure of a platinum(II) complex with 5,6-dimethyl-1,10-phenanthroline, both intra- and intermolecular π-stacking interactions were observed. iucr.org Hydrogen bonding also plays a role in stabilizing the crystal structures of these complexes. nih.goviucr.org

Electronic and Redox Properties of Metal Complexes

Ligand-to-Metal Charge Transfer (LMCT) Transitions

The electronic spectra of metal complexes containing this compound are often characterized by intense absorptions arising from charge transfer transitions. Ligand-to-Metal Charge Transfer (LMCT) involves the promotion of an electron from a ligand-based orbital to a metal-based orbital. In iron(II) complexes with this compound, a strong absorption band observed in the visible region (around 510–533 nm) is attributed to LMCT transitions. These transitions contribute to the characteristic intense color of these complexes.

In other systems, such as those involving Re(I), transitions can be described as metal-ligand-to-ligand charge transfer (MLLCT). nih.gov For Ru(II) complexes, the presence of electron-donating methyl substituents on the phenanthroline ring enhances metal-ligand charge transfer. The energy of these charge transfer transitions is sensitive to the nature of the metal ion, the substituents on the phenanthroline ligand, and the solvent environment. chempap.org Generally, LMCT transitions are prominent in complexes with metal ions in higher oxidation states and ligands that are easily oxidized. rsc.org

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound complexes have been extensively studied, primarily using cyclic voltammetry. This technique reveals information about the redox potentials and the stability of different oxidation states of the central metal ion.

The redox potential of a complex is significantly influenced by the electronic properties of the ligands. The methyl group at the 5-position is electron-donating, which increases the electron density on the phenanthroline ring system. This increased electron density makes the oxidation of the metal center "easier" (i.e., occur at a less positive potential) compared to complexes with unsubstituted or electron-withdrawing phenanthroline ligands. chempap.org

For example, cyclic voltammetry studies on iron(II) complexes show that electron-donating groups like methyl facilitate the oxidation process, while electron-withdrawing groups have the opposite effect. chempap.org The half-wave potential (E₁/₂) for the Fe(II)/Fe(III) couple in tris(phenanthroline)iron(II) complexes is shifted depending on the substituent. A study on various Fe(II) polypyridine complexes provided detailed electrochemical data, including for the tris(this compound)iron(II) perchlorate complex. nih.gov

In copper complexes, the redox potential is also strongly dependent on the nature of the N-N ligand. researchgate.net A Cu(II) complex with a related unsymmetrical phenanthroline ligand exhibited a reversible redox process for the Cu²⁺/Cu⁺ couple at -0.34 V vs. Fc/Fc⁺ in acetonitrile. nih.gov

Influence of Substituents on Electronic Properties

Substituents on the 1,10-phenanthroline ring system have a profound impact on the electronic properties of the resulting metal complexes. These effects can be broadly categorized as electronic (inductive and resonance) and steric.

The 5-methyl group is an electron-donating group through an inductive effect. chempap.org This increases the electron density at the phenanthroline core, which in turn affects the metal-ligand bond strength and the redox potential of the metal center. As mentioned previously, this electron-donating nature makes the metal center easier to oxidize. chempap.org In luminescent Ru(II) complexes, such electron-donating groups can enhance metal-ligand charge transfer.

In contrast, electron-withdrawing groups (like nitro or fluoro groups) have the opposite effect. They decrease the electron density on the ligand, stabilize lower oxidation states of the metal, and shift redox potentials to more positive values. For instance, the half-wave potential of [Fe(5-NO₂-phen)₃]²⁺ is more positive than that of the unsubstituted [Fe(phen)₃]²⁺. chempap.org

Steric effects also play a role. While the 5-methyl group has minimal steric impact, bulkier substituents, particularly near the coordination sites (positions 2 and 9), can distort the geometry of the complex and affect its stability and electronic properties. However, even methyl groups at other positions, such as 3 and 8, can enhance the protective effect of bulky groups at the 2 and 9 positions, influencing the properties of the excited state. acs.org

Spin-State Transitions in Iron(II) Complexes

Iron(II) (d⁶) complexes with N₆ coordination spheres, such as those formed with three phenanthroline ligands, can exist in either a high-spin (HS, S=2) or a low-spin (LS, S=0) state. nih.govnih.gov When the energy difference between these two states is comparable to thermal energy, a transition between them, known as spin crossover (SCO), can be induced by changes in temperature, pressure, or by light irradiation. nih.govnih.gov

The ligand field strength is a critical factor in determining the spin state of an Fe(II) complex. Strong-field ligands favor the LS state, while weak-field ligands favor the HS state. The crossover situation occurs with ligands of intermediate field strength. capes.gov.br The electronic nature of substituents on the phenanthroline ligand modulates its field strength.

The classic SCO compound [Fe(phen)₂(NCS)₂] undergoes an abrupt spin transition at around 175 K. nih.govresearchgate.net Studies on bis(2-methyl-1,10-phenanthroline)iron(II) complexes, Fe(mephen)₂X₂, have shown that the spin state is highly dependent on the co-ligand X. For X = Cl, Br, NCS, the complexes are high-spin, while for X = CN, the complex is low-spin. capes.gov.br This suggests that for the Fe(mephen)₂²⁺ unit, the crossover between the ⁵T₂ (HS) and ¹A₁ (LS) ground states occurs precisely at the position of the mephen ligand in the spectrochemical series. capes.gov.br Steric hindrance induced by methyl groups can also influence the spin state, with increased steric bulk sometimes stabilizing the high-spin state. rsc.org

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the definitive identification and detailed investigation of 5-Methyl-1,10-phenanthroline. Each method offers unique information, and together they provide a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl group protons. The singlet signal corresponding to the methyl protons is particularly sharp and characteristic. acs.org The chemical shifts are influenced by the solvent and the concentration. For instance, in Chloroform-d (CDCl₃), the methyl protons (CH₃) typically appear as a singlet at approximately δ 2.66-2.75 ppm. chemicalbook.com The aromatic protons resonate in the downfield region, typically between δ 7.5 and 9.2 ppm, with their specific shifts and coupling patterns confirming the substitution pattern on the phenanthroline core. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The methyl carbon gives a signal in the aliphatic region, while the thirteen aromatic carbons, though not always fully resolved, appear in the downfield region, consistent with the heterocyclic aromatic structure. nih.gov

¹⁵N NMR: While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atoms. However, published data for ¹⁵N NMR of this compound is not as commonly reported in the literature as ¹H and ¹³C NMR.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ Data sourced from ChemicalBook chemicalbook.com

| Assignment | Chemical Shift (ppm) @ 399.65 MHz | Chemical Shift (ppm) @ 89.56 MHz |

|---|---|---|

| Aromatic H | 9.202 | 9.15 |

| Aromatic H | 9.130 | 9.10 |

| Aromatic H | 8.393 | 8.30 |

| Aromatic H | 8.150 | 8.07 |

| Aromatic H | 7.671 | 7.61 |

| Aromatic H | 7.600 | 7.54 |

| Aromatic H | 7.597 | 7.50 |

| Methyl H (CH₃) | 2.753 | 2.66 |

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its structure. nih.govnist.gov The gas-phase spectrum shows prominent bands in several regions: C-H stretching vibrations from the aromatic rings and the methyl group are observed around 3050 cm⁻¹ and 2930 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the aromatic rings give rise to a complex pattern of strong absorptions in the 1400-1650 cm⁻¹ region. rsc.org Vibrations corresponding to C-H in-plane and out-of-plane bending modes are found at lower wavenumbers. nist.gov When the molecule acts as a ligand in a metal complex, shifts in the positions of these bands, particularly the C=N stretching vibrations, can confirm coordination to the metal ion. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in solution is characterized by intense absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the aromatic phenanthroline system. In ethanol, absorption maxima (λₘₐₓ) for metal complexes of this compound have been observed at approximately 232 nm, 266 nm, and 323 nm. rsc.org The methyl group, acting as an electron-donating group, can cause slight shifts in the absorption bands compared to the unsubstituted 1,10-phenanthroline (B135089). Upon complexation with metal ions, new absorption bands may appear, often in the visible region, which are typically due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

This compound and its metal complexes can exhibit luminescence, making emission spectroscopy a valuable tool for their study. The ligand itself may show weak fluorescence, but its luminescent properties are dramatically enhanced upon coordination with certain metal ions, such as iridium(III), ruthenium(II), or palladium(II). researchgate.netacs.org

For example, an iridium(III) complex incorporating this compound has been studied for its electroluminescent (EL) properties, which were found to originate from excimer emission. acs.org Palladium(II) complexes with this compound have been reported to emit in the greenish-blue region, with a notable solid-state photoluminescence quantum yield of approximately 14%. researchgate.net The emission properties are highly sensitive to the molecular environment, including protonation of the nitrogen atoms, which can lead to significant shifts in the emission wavelength. researchgate.net These properties are critical for applications in areas like light-emitting devices and chemical sensors.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 194, which corresponds to the molecular formula C₁₃H₁₀N₂. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for characterizing metal complexes of this compound. sigmaaldrich.comchemicalbook.com This soft ionization technique allows for the observation of the intact metal-ligand complex ions in the gas phase. It has been employed to investigate the gas-phase stabilities of iron(II) complexes formed with this ligand. sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, enabling the unambiguous confirmation of the elemental composition of both the ligand and its complexes.

Table 2: Mass Spectrometry Data for this compound Data sourced from PubChem nih.gov

| Technique | Observation | Interpretation |

|---|---|---|

| GC-MS | Molecular Ion Peak (m/z) = 194 | Confirms Molecular Weight (C₁₃H₁₀N₂) |

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature. While specific TGA data for pure this compound is not detailed in the provided sources, the technique is widely applied to its parent compound, 1,10-phenanthroline, and its metal complexes. niscpr.res.inekb.eg TGA studies on 1,10-phenanthroline monohydrate, for instance, show a distinct mass loss corresponding to the removal of the water molecule, followed by decomposition of the organic molecule at higher temperatures. rsc.org When applied to metal complexes, TGA curves reveal multi-step decomposition patterns, which can provide information on the loss of solvent molecules, the thermal stability of the ligands, and the final decomposition to a metal oxide residue. niscpr.res.inresearchgate.net This analysis is crucial for determining the operational temperature range for materials incorporating this compound.

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and properties of molecules like this compound. These computational methods provide detailed insights that complement and help interpret experimental findings.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. In the context of this compound and its derivatives, DFT calculations have been employed to elucidate molecular structures, electronic properties, and the effects of substituents.

For instance, DFT has been utilized to study the ground state of various 1,10-phenanthroline derivatives, including the 5-methyl substituted compound. researchgate.net These calculations are crucial for understanding how the addition of a methyl group at the 5-position influences the electronic distribution and geometry of the phenanthroline backbone. researchgate.net Studies on related substituted phenanthrolines, such as those with nitro and amino groups at the 5-position, have demonstrated that DFT can accurately predict the mesomeric and inductive effects of these substituents on the molecule's electronic properties. researchgate.net

In the study of heteroleptic Cu(I) complexes, DFT calculations, including dispersion corrections, have been essential for optimizing the ground state geometries of complexes containing phenanthroline ligands. academie-sciences.fr Furthermore, DFT has been applied to investigate the ground state geometries of protonated N-oxides of phenanthroline derivatives, providing insights into their structure in different chemical environments. mdpi.com

The choice of functional and basis set is critical for the accuracy of DFT calculations. Various functionals, such as B3LYP and PBE, combined with basis sets like 6-311++G(d,p) and def2-TZVP, have been used to model phenanthroline systems, often incorporating corrections for dispersion effects to better describe non-covalent interactions. academie-sciences.frmdpi.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, such as absorption and emission spectra. For this compound and its derivatives, TD-DFT has been instrumental in understanding their photophysical behavior.

TD-DFT calculations have been successfully employed to predict the UV-visible absorption spectra of various 1,10-phenanthroline derivatives. mdpi.commdpi.com For example, in the study of phenanthroline-mono-N-oxides, TD-DFT at the TPSSh/def2-TZVP level of theory was used to calculate the UV spectra, which showed good agreement with experimental data. mdpi.com These calculations revealed that the main absorption bands are typically associated with π-π* transitions within the aromatic system. mdpi.com

In the context of metal complexes, TD-DFT is used to characterize the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intra-ligand (IL) transitions. academie-sciences.frnih.gov For Re(I) tricarbonyl complexes with phenanthroline-based ligands, TD-DFT calculations helped to correlate the observed spectral features with specific electronic transitions and to understand the influence of substituents on these transitions. nih.gov Similarly, in studies of Re(I) tricarbonyl isocyanide complexes containing 5- and 6-derivatized phenanthroline ligands, TD-DFT calculations were able to predict the singlet excited states with reasonable accuracy compared to experimental UV-vis peaks. acs.org

The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions of excited state energies and properties. academie-sciences.frmdpi.commdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic properties and reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's electronic transitions and chemical reactivity.

For 1,10-phenanthroline derivatives, the nature and energy of the frontier orbitals are significantly influenced by substituents. For example, electron-withdrawing groups like nitro (NO₂) can stabilize the LUMO, while electron-donating groups can raise the HOMO energy. researchgate.net In a study of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine), the HOMO-LUMO gap was calculated to be 3.70 eV, and these orbitals were used to identify reactive sites. tandfonline.com

In the context of phenanthroline-based ligands for metal complexes, the localization of the HOMO and LUMO can determine the nature of electronic transitions. For instance, in some systems, both the HOMO and LUMO are localized on the phenanthroline group, leading to intra-ligand transitions. mdpi.com In other cases, particularly in metal complexes, the HOMO may be localized on the metal and the LUMO on the ligand, resulting in metal-to-ligand charge transfer (MLCT) transitions.

The HOMO-LUMO gap is also a critical parameter in the design of materials for organic solar cells and other electronic devices. researchgate.net DFT calculations are a primary tool for predicting and analyzing the frontier molecular orbitals of phenanthroline derivatives. tandfonline.commdpi.com

Prediction of Spectroscopic Signatures

Computational methods, particularly TD-DFT, are frequently used to predict and interpret the spectroscopic signatures of molecules, including their absorption and emission spectra.

For 1,10-phenanthroline derivatives, TD-DFT calculations have been shown to reproduce experimental UV-visible absorption spectra with good accuracy. mdpi.commdpi.com By calculating the vertical electronic transitions and their corresponding oscillator strengths, researchers can simulate the absorption spectrum. For example, the calculated spectrum for phenanthroline-mono-N-oxide using the TD-DFT/TPSSh/def2-TZVP level of theory closely matched the experimental spectrum, confirming the nature of the electronic transitions. mdpi.com

In a study of styryl derivatives of 1,10-phenanthroline, the observed absorption band at 387 nm in DMSO was well-reproduced by TD-DFT calculations, which predicted a maximum at 383 nm. mdpi.com These calculations also revealed the complex nature of this band, arising from multiple rotamers of the molecule. mdpi.com

Furthermore, computational methods can predict how the spectroscopic signatures will change upon chemical modification, such as protonation or complexation with metal ions. This predictive power is invaluable for designing molecules with specific photophysical properties for applications in sensing, imaging, and optoelectronics.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of a molecule is fundamental to its properties and function. Computational methods, particularly DFT, are extensively used to determine the stable conformations and optimized geometries of molecules like this compound.

DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For example, in studies of substituted phenanthroline ligands complexed with metals, DFT has been used to elucidate the geometry of the coordination sphere. researchgate.net In the case of Re(I) tricarbonyl complexes, DFT calculations provided detailed information on the bond lengths and angles of the ground-state geometries. nih.gov

Conformational analysis is particularly important for flexible molecules or systems with multiple possible arrangements, such as rotamers. For styryl derivatives of 1,10-phenanthroline, DFT calculations with dispersion corrections were used to identify and determine the relative energies of different trans and cis rotamers. mdpi.com This analysis revealed how different conformations can influence the electronic properties and spectroscopic signatures of the molecule. mdpi.com

In the solid state, the molecular geometry can be influenced by crystal packing forces. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the stability of the crystal structure. mdpi.com

Electronic Coupling and Photoinduced Processes

The interaction between different chromophores within a molecule or molecular assembly is described by electronic coupling. This coupling is crucial for understanding photoinduced processes such as energy transfer and electron transfer.

In bichromophoric systems containing a phenanthroline-based ligand, the degree of electronic coupling between the chromophores can be tuned by modifying the molecular structure. For instance, in pyrenyl-substituted imidazo[4,5-f] researchgate.netacs.orgphenanthroline Re(I) complexes, introducing a bulky substituent can increase the dihedral angle between the pyrene (B120774) and the Re(I) complex, leading to weaker electronic coupling. acs.org This weaker coupling can result in better separation of the metal-to-ligand charge transfer (MLCT) and intraligand (IL) excited states, influencing the photophysical properties of the complex. nih.govacs.org

TD-DFT calculations are a valuable tool for investigating electronic coupling and predicting the outcomes of photoinduced processes. nih.govacs.org In fullerene-ferrocene rotaxanes containing a Cu(I)-phenanthroline complex, time-resolved spectroscopy and electrochemical data, supported by computational analysis, were used to study the electron transfer dynamics upon photoexcitation. nih.gov These studies revealed that the MLCT excited state of the copper complex was quenched by electron transfer to the fullerene. nih.gov

Understanding electronic coupling and photoinduced processes is essential for the design of molecular systems for applications in artificial photosynthesis, photocatalysis, and molecular electronics. sci-hub.se

Molecular Dynamics (MD) Simulations for Ligand-Solvent Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic interactions between a solute and its solvent environment at an atomic resolution. For this compound and its derivatives, MD simulations provide critical insights into solvation structures, the influence of the solvent on conformational dynamics, and the role of the solvent in mediating chemical reactivity. These simulations model the system's evolution over time by integrating Newton's equations of motion, offering a detailed view of molecular behavior that complements experimental findings.

Detailed Research Findings:

Computational studies, including MD simulations, have explored the behavior of phenanthroline-based ligands in various solvents. Research on copper(I) complexes with substituted phenanthroline ligands, for instance, has utilized MD simulations to understand the influence of solvents like acetonitrile (B52724) on the complex's excited-state dynamics. researchgate.netepfl.ch These simulations reveal that the interaction between the complex and donor solvent molecules is often transient, stemming from solvent structures that are already present in the ground state rather than leading to the formation of a stable exciplex. epfl.ch

MD simulations of copper complexes containing this compound have been conducted in explicit water environments (e.g., using the TIP3PBOX solvent model) to study their interactions with biological macromolecules like DNA. mdpi.comnih.gov While the primary focus of such studies is often the ligand-target interaction, the methodology inherently accounts for the crucial role of water in mediating these binding events, including the formation of hydrogen bonds and the influence of solvation shells. nih.gov

The choice of solvent has been shown to be critical in directing the outcome of chemical reactions involving phenanthroline ligands. For example, in copper-catalyzed Ullmann-type reactions, switching the solvent from N,N-Dimethylformamide (DMF) to toluene (B28343) for a 1,10-phenanthroline ligated complex dramatically shifted the reaction's selectivity from N-arylation to O-arylation. nih.gov Although not a direct MD simulation of the free ligand, this underscores the profound impact of ligand-solvent interactions on chemical processes, a phenomenon that MD can be used to explore by examining the differential solvation of reactants and transition states.

Computational methods have also been used to determine thermodynamic properties related to solvation. The solvation enthalpy (ΔsolvH) of this compound in benzene (B151609) has been calculated and found to be in good agreement with experimental values, highlighting the predictive power of these computational approaches.

Interactive Data Table: Solvation Properties of Phenanthroline Derivatives

Below is a summary of solvation data for this compound and related compounds from computational and experimental studies.

| Compound | Solvent | Parameter | Value | Method | Source |

|---|---|---|---|---|---|

| This compound | Benzene | ΔsolvH | -32.5 kJ/mol | Experimental | |

| 5-Chloro-1,10-phenanthroline | Benzene | ΔsolvH | -28.9 kJ/mol | Experimental | |

| [Cu(dmphen)2]+ | Acetonitrile | Ligand Flattening Dynamics | ~1.2 ps (slow component) | MD Simulation | researchgate.net |

| 1,10-phenanthroline | Toluene | Reaction Selectivity | Promotes O-arylation | Experimental (DFT Explained) | nih.gov |

| 1,10-phenanthroline | N,N-Dimethylformamide (DMF) | Reaction Selectivity | Promotes N-arylation | Experimental (DFT Explained) | nih.gov |

Applications in Catalysis

Homogeneous Catalysis

As a soluble ligand, 5-Methyl-1,10-phenanthroline and its derivatives are instrumental in homogeneous catalysis, where the catalyst and reactants exist in the same phase.

The hydrosilylation of alkenes, a reaction that forms silicon-carbon bonds, is a prominent application for catalysts containing phenanthroline ligands. Iron complexes, in particular, have shown significant promise. While much of the detailed research has focused on phenanthroline ligands with bulkier substituents, the principles extend to this compound. The steric and electronic properties of the phenanthroline ligand are crucial in determining the regioselectivity of the reaction. For instance, iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands have demonstrated remarkable reactivity and selectivity in the hydrosilylation of various alkenes, including internal alkenes, terminal styrenes, and 1,3-dienes. semanticscholar.orgresearchgate.net The substitution pattern on the phenanthroline backbone allows for the tuning of the catalyst to favor either Markovnikov or anti-Markovnikov addition, as well as achieving unique benzylic selectivity with internal alkenes. semanticscholar.orgresearchgate.net

Iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands have been developed for the highly efficient anti-Markovnikov hydrosilylation of terminal alkenes and 1,2-anti-Markovnikov hydrosilylation of conjugated dienes. semanticscholar.orgrsc.orgrsc.org The electronic properties of the silane (B1218182) substituents appear to have minimal effect on the catalyst's activity and selectivity. rsc.org

Below is a representative table illustrating the performance of iron-phenanthroline catalysts in alkene hydrosilylation, which provides a basis for understanding the potential of this compound in similar systems.

Table 1: Iron-Catalyzed Hydrosilylation of Alkenes with Phenanthroline-type Ligands

| Alkene Substrate | Silane | Ligand Type | Product | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| β-Methyl styrene | Phenylsilane | 2,9-diaryl-1,10-phenanthroline | Benzylic hydrosilylation product | up to 91 | Exclusive benzylic | researchgate.net |

| 1-Phenyl-1,3-butadiene | Phenylsilane | 2-imino-9-aryl-1,10-phenanthroline | 1,2-anti-Markovnikov product | up to 99 | >99:1 | rsc.org |

| 1-Octene | Phenylsilane | 2-imino-9-aryl-1,10-phenanthroline | Anti-Markovnikov product | 95 | >98:2 | rsc.org |

Complexes of this compound are also implicated in various oxidation reactions. The ligand itself can be oxidized to form N-oxides. More importantly, its transition metal complexes can catalyze oxidative transformations. Copper complexes featuring phenanthroline-type ligands have been utilized in the aerobic oxidation of alcohols. acs.org For instance, Cu(I) complexes with neutral bidentate nitrogen ligands, including 1,10-phenanthroline (B135089) and its derivatives, have been shown to catalyze the oxidative dehydrogenative carboxylation of unactivated alkanes to allylic esters, with yields ranging from 23% to 64%. acs.orgnih.gov The specific substitution on the phenanthroline ring can influence the stability and reactivity of the copper catalyst.

In the domain of carbon-carbon and carbon-heteroatom bond formation, this compound plays a role as a ligand in palladium- and copper-catalyzed coupling reactions. In palladium-catalyzed Heck reactions, 1,10-phenanthroline derivatives have been established as a significant ligand class. acs.orgdatapdf.com The use of 1,10-phenanthroline as a ligand in palladium-catalyzed oxidative Heck reactions of arylboronic acids with alkenes can lead to excellent yields of the desired cross-coupled products, while suppressing the formation of homocoupled byproducts. nih.gov

Furthermore, in copper-catalyzed Ullmann-type reactions, phenanthroline ligands are crucial for promoting C-N and C-O bond formation. Computational studies have shown that the phenanthroline ligand favors O-arylation reactions through an iodine atom transfer (IAT) mechanism. nih.gov The addition of 1,10-phenanthroline can also accelerate the reaction of Cu(I)-amido complexes with iodoarenes. nih.gov In some cases, the use of 1,10-phenanthroline is necessary to achieve good performance in the arylation of less reactive substrates like secondary amides. acs.org

A study on a polymer-supported 1,10-phenanthroline-palladium complex demonstrated its effectiveness in the Friedel-Crafts-type alkylation of indoles. semanticscholar.org For example, the reaction of 5-methylindole (B121678) with 1,3-diphenyl-2-propenyl acetate (B1210297) in the presence of this catalyst yielded the corresponding alkylated product in 91% yield. semanticscholar.org

Table 2: Palladium-Catalyzed Heck-type Coupling with Phenanthroline Ligands

| Aryl Source | Alkene | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | tert-Butyl acrylate | 1,10-Phenanthroline | (E)-tert-Butyl cinnamate | 76 | nih.gov |

| 1-Naphthyl triflate | Methyl acrylate | 1,10-Phenanthroline | Naphthyl-acrylate product | Good | datapdf.com |

| Bromobenzene | Phenylboronic acid | Phen-Pd-MOP | Biphenyl | 99 | rsc.org |

| Iodobenzene | Styrene | Phen-Pd-MOP | Stilbene | 94 | rsc.org |

Role as a Ligand in Transition Metal Catalysis

This compound functions as a bidentate N-donor ligand, forming stable five-membered chelate rings with a wide array of transition metal ions, including iron(II), copper(II), and palladium(II). gfschemicals.com The rigidity of the phenanthroline framework imparts a high degree of pre-organization to the resulting complexes, which is beneficial for catalysis.

The methyl group at the 5-position introduces specific electronic and steric effects. Electronically, the methyl group is electron-donating through hyperconjugation, which slightly increases the basicity of the ligand compared to the unsubstituted 1,10-phenanthroline. This can enhance the stability of the metal-ligand bond. Sterically, the 5-methyl group imposes minimal hindrance around the coordinating nitrogen atoms, allowing for efficient metal coordination without significant distortion of the planar geometry of the complex. This is in contrast to substituents at the 2 and 9 positions, which can create significant steric bulk and influence the coordination geometry and accessibility of the metal center. researchgate.net These subtle modifications in the ligand structure are critical for fine-tuning the catalytic activity and selectivity of the metal complex.

Catalytic Mechanisms and Selectivity

The catalytic mechanism and the resulting selectivity in reactions employing this compound-metal complexes are intricately linked to the ligand's structure.

In the iron-catalyzed hydrosilylation of alkenes, a proposed mechanism involves an Fe(0)–Fe(II) redox cycle. semanticscholar.orgrsc.orgsemanticscholar.org The phenanthroline ligand plays a crucial role in stabilizing the iron center in its various oxidation states. The steric environment created by the ligand around the iron center is believed to be a key factor in controlling the regioselectivity of the hydrosilylation. semanticscholar.orgrsc.org For instance, a crowded environment can hinder the coordination of the more substituted end of an alkene, leading to anti-Markovnikov selectivity. semanticscholar.orgrsc.org Furthermore, theoretical studies suggest that the phenanthroline ligand can influence the spin state of the iron center, which in turn affects the energetics of the catalytic cycle and the selectivity of the reaction. semanticscholar.org

For palladium-catalyzed Heck reactions, the phenanthroline ligand can influence the reaction pathway. The use of bidentate nitrogen ligands like phenanthroline can favor a cationic pathway, which often leads to the formation of the branched (internal) arylation product, particularly with electron-rich olefins. datapdf.commdpi.com The ligand helps to stabilize the palladium catalyst and prevent its precipitation, thereby maintaining catalytic activity. nih.gov

In copper-catalyzed Ullmann couplings, the phenanthroline ligand's role extends beyond simply stabilizing the copper ion. Computational studies suggest that the nature of the ligand (e.g., phenanthroline vs. a β-diketone) can dictate the reaction mechanism, favoring either a single-electron transfer (SET) or an iodine atom transfer (IAT) pathway, which in turn governs the selectivity for N-arylation versus O-arylation. nih.gov

Applications in Materials Science

Luminescent Probes and Sensors

5-Methyl-1,10-phenanthroline and its derivatives are integral in the development of luminescent probes and sensors. These materials are designed to detect specific ions or molecules through changes in their light-emitting properties. The phenanthroline backbone provides a rigid structure that can be readily functionalized, while the methyl group can modulate the compound's electronic properties and steric hindrance. chim.it

Complexes of this compound with transition metals, such as ruthenium(II), iridium(III), and europium(III), often exhibit strong luminescence. researchgate.net The photophysical characteristics of these complexes can be finely tuned by modifying the substituents on the imidazo-phenanthroline moiety or by changing the metal center. This tunability is crucial for creating sensors with high selectivity and sensitivity for various analytes, including cations and anions. researchgate.net

For instance, ferrous complexes of this compound are utilized in studies of redox reactions. The ability of the iron center to switch between ferrous (Fe²⁺) and ferric (Fe³⁺) states can be monitored, forming the basis for sensors that detect redox-active species. The stability of these metal complexes is a key factor in their application as sensors.

The development of these sensors often involves incorporating the this compound ligand into larger molecular architectures. For example, imidazo[4,5-f] chemshuttle.comrsc.orgphenanthroline-based systems have been extensively studied for their chemosensing capabilities. researchgate.net These complex systems can be designed to recognize specific anions through interactions that alter their luminescent output. researchgate.net

Table 1: Examples of this compound in Luminescent Probes and Sensors

| Complex/System | Analyte Detected | Principle of Detection |

|---|---|---|

| Ferrous complexes | Redox-active species | Change in oxidation state of iron, affecting spectroscopic properties. |